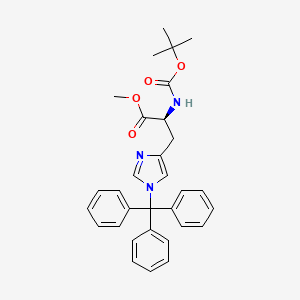

N-Boc-1-trityl-L-histidine Methyl Ester

Description

BenchChem offers high-quality N-Boc-1-trityl-L-histidine Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-1-trityl-L-histidine Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H33N3O4 |

|---|---|

Molecular Weight |

511.6 g/mol |

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoate |

InChI |

InChI=1S/C31H33N3O4/c1-30(2,3)38-29(36)33-27(28(35)37-4)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,33,36)/t27-/m0/s1 |

InChI Key |

JIIRTMRRZNOCAR-MHZLTWQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide to Boc-His(Trt)-OMe: Physicochemical Profiling and Synthetic Workflows

Executive Summary & Mechanistic Rationale

In the landscape of complex peptide synthesis and advanced drug development, the amino acid Histidine presents unique synthetic challenges. Histidine's imidazole side chain possesses a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH[1]. However, during chemical synthesis, this basic and nucleophilic imidazole ring is highly prone to causing racemization via an acylimidazole intermediate and can participate in unwanted branching reactions.

To mitigate this, orthogonal protection strategies are employed. Boc-His(Trt)-OMe (

Physicochemical Profiling

Unlike its parent free acid, which is a ubiquitous building block in solid-phase peptide synthesis (SPPS), the fully protected methyl ester is typically generated in situ or utilized as a discrete intermediate in liquid-phase synthesis. Consequently, while the parent compounds have widely recognized Chemical Abstracts Service (CAS) registry numbers, Boc-His(Trt)-OMe is often tracked by its exact mass and structural formula in specialized workflows.

Table 1: Physicochemical Profile of Boc-His(Trt)-OMe and Related Analogs

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Primary Synthetic Role |

| Boc-His(Trt)-OMe | C₃₁H₃₃N₃O₄ | 511.61 g/mol | Intermediate | Fully protected liquid-phase building block. |

| Boc-His(Trt)-OH | C₃₀H₃₁N₃O₄ | 497.58 g/mol | 32926-43-5 | Standard N/Side-chain protected SPPS monomer[2]. |

| Boc-His-OMe | C₁₂H₁₉N₃O₄ | 269.30 g/mol | 2488-14-4[3] | C-terminal protected intermediate[3]. |

Orthogonal Protection Strategy

The true utility of Boc-His(Trt)-OMe lies in its orthogonality. The three protecting groups respond to entirely different cleavage conditions, allowing for divergent synthetic pathways.

-

N-

Boc Group: Acid-labile, typically requiring strong acidic conditions (e.g., 50% Trifluoroacetic acid (TFA) in Dichloromethane) for complete removal. -

N-im Trityl Group: Extremely acid-labile due to the stability of the triphenylmethyl cation. It can be cleaved with dilute acid (1% TFA) or globally removed alongside the Boc group.

-

C-

Methyl Ester: Base-labile, requiring mild saponification (e.g., LiOH) for hydrolysis, completely resisting the acidic conditions used for Boc/Trt cleavage.

Orthogonal protection strategy for Boc-His(Trt)-OMe.

Experimental Methodologies

As a Senior Application Scientist, it is critical to not only outline the steps but to establish why specific reagents are chosen to maintain the self-validating nature of the chemical system.

Protocol A: Synthesis of Boc-His(Trt)-OMe from Boc-His(Trt)-OH

This protocol utilizes Steglich-type esterification conditions to avoid the harsh acidic environment of a standard Fischer esterification, which would prematurely cleave the Boc and Trt groups.

Step-by-Step Procedure:

-

Initiation: Dissolve 1.0 equivalent of Boc-His(Trt)-OH in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Reagent Addition: Add 5.0 equivalents of anhydrous Methanol (MeOH) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a hyper-nucleophilic catalyst, accelerating the acyl transfer and preventing side reactions.

-

Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath.

-

Coupling: Portion-wise, add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). Causality: EDC is preferred over DCC because its urea byproduct is water-soluble, allowing for a seamless aqueous workup.

-

Propagation: Stir at 0°C for 30 minutes, then allow the system to warm to room temperature. Stir for 12 hours.

-

Self-Validating Workup:

-

Wash the organic layer with 5% aqueous KHSO₄ to quench unreacted DMAP and EDC.

-

Wash with saturated aqueous NaHCO₃ to remove any unreacted starting carboxylic acid.

-

Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Boc-His(Trt)-OMe.

-

Protocol B: Selective C-Terminal Deprotection (Saponification)

When the methyl ester must be removed while keeping the Boc and Trt groups intact, mild basic conditions are mandatory.

Step-by-Step Procedure:

-

Solvent System: Dissolve Boc-His(Trt)-OMe in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol, and Water. Causality: This specific ratio ensures complete solubility of the highly lipophilic protected amino acid while providing the necessary aqueous environment for hydrolysis.

-

Thermal Control: Cool the mixture to 0°C.

-

Hydrolysis: Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Causality: LiOH is significantly milder than NaOH or KOH. Histidine is notoriously susceptible to base-catalyzed racemization at the

-carbon; utilizing LiOH at 0°C effectively suppresses enolization, preserving the L-stereocenter. -

Monitoring: Stir for 2-4 hours, monitoring the disappearance of the starting material via LC-MS.

-

Neutralization: Carefully acidify the mixture to pH ~5.5 using 1M HCl. Critical Causality: Do not allow the pH to drop below 4.0, or the acid-labile Trt and Boc groups will begin to cleave.

-

Isolation: Extract the aqueous layer with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to recover Boc-His(Trt)-OH.

Divergent deprotection pathways for Boc-His(Trt)-OMe.

Analytical Characterization Considerations

When verifying the integrity of synthesized Boc-His(Trt)-OMe, researchers should rely on:

-

Mass Spectrometry (ESI-MS): Look for the exact mass

peak at -

HPLC: Due to the massive lipophilicity imparted by the Trityl and Boc groups, Boc-His(Trt)-OMe will elute significantly later on a C18 reverse-phase column compared to standard protected amino acids.

References

Sources

An In-Depth Technical Guide to the Solubility of N-Boc-N'-trityl-L-histidine Methyl Ester in Organic Solvents

Abstract

N-α-tert-butyloxycarbonyl-N-τ-trityl-L-histidine methyl ester, hereafter referred to as Boc-His(Trt)-OMe, is a critical intermediate in modern solid-phase and solution-phase peptide synthesis. Its utility is predicated on the orthogonal protection scheme it offers, with the acid-labile Boc and trityl groups allowing for selective deprotection strategies. However, the successful application of this building block is fundamentally dependent on its solubility in the organic solvents used for coupling reactions, purification, and stock solution preparation. This technical guide provides a comprehensive analysis of the solubility characteristics of Boc-His(Trt)-OMe, grounded in its physicochemical properties. We will explore the interplay of its bulky, hydrophobic protecting groups with its polar amino acid core, present qualitative and semi-quantitative solubility data derived from documented use cases, and provide a robust experimental protocol for researchers to determine precise solubility in novel solvent systems.

Introduction: The Strategic Importance of Protected Histidine

Histidine's imidazole side chain presents a unique challenge in peptide synthesis. Its nucleophilicity and ability to participate in acid-base catalysis require effective protection to prevent side reactions during peptide chain elongation. The selection of N-Boc for the alpha-amino group and a trityl (triphenylmethyl) group for the imidazole nitrogen is a deliberate strategic choice. The bulky and highly lipophilic trityl group not only provides steric hindrance to prevent unwanted reactions but also significantly enhances the solubility of the amino acid derivative in a range of organic solvents, a crucial factor for efficient synthesis.[1][2]

1.1 Structural Features of Boc-His(Trt)-OMe

The molecular architecture of Boc-His(Trt)-OMe is a study in contrasts. It combines the large, non-polar, and hydrophobic trityl and Boc moieties with the inherently polar L-histidine methyl ester backbone.

-

N-α-Boc Group: A standard protecting group that reduces the nucleophilicity of the alpha-amino group. Its tert-butyl component adds to the overall lipophilicity.

-

N-τ-Trityl Group: This very large, three-dimensional aromatic group is the dominant structural feature. It is profoundly non-polar and is the primary driver of the molecule's solubility in organic media.

-

Methyl Ester: Esterification of the C-terminus removes the negative charge of the carboxylate, further increasing its compatibility with organic solvents compared to its free-acid counterpart, Boc-His(Trt)-OH.

-

Imidazole Ring: While protected, the imidazole ring still contributes a degree of polarity to the core of the molecule.

This combination of features results in a molecule with a high affinity for aprotic polar and even some non-polar organic solvents, while exhibiting poor solubility in highly polar, protic solvents like water.

Physicochemical Drivers of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The interplay between the solute's functional groups and the solvent's properties dictates the energetic favorability of dissolution.

2.1 The Dominance of Lipophilicity

The trityl and Boc groups constitute a significant portion of the molecule's surface area and mass (Molecular Weight: ~511.6 g/mol ). This shifts the overall character of the molecule from a polar amino acid to a lipophilic organic compound. The calculated XLogP3 value for the parent carboxylic acid, Boc-His(Trt)-OH, is 5.4, indicating a strong preference for a non-polar environment.[3][4] The conversion to the methyl ester further enhances this lipophilic character. Consequently, solvents capable of engaging in van der Waals forces and dipole-dipole interactions with these large, non-polar groups are effective at solvating the molecule.

2.2 Hydrogen Bonding Potential

The primary sites for hydrogen bonding are the N-H of the Boc-protected amine and the carbonyl oxygens of the ester and carbamate groups. While these sites can interact with protic solvents (like alcohols), the steric hindrance from the bulky protecting groups and the overall hydrophobicity of the molecule limit the effectiveness of such interactions. This is why solubility is generally lower in alcohols compared to aprotic solvents of similar polarity.

Solubility Profile: A Synthesis of Practical Data

| Solvent | Solvent Type | Observed Use Case & Implied Solubility | Reference(s) |

| Dichloromethane (DCM) | Chlorinated | Used as a co-solvent in purification (silica gel chromatography), indicating good solubility. | [5] |

| Dimethylformamide (DMF) | Polar Aprotic | Frequently used as a solvent for peptide coupling reactions involving the parent compound, implying high solubility for the methyl ester as well. | [3] |

| Acetonitrile (ACN) | Polar Aprotic | A 0.2 M solution was successfully prepared for a reaction, demonstrating significant solubility. | [5] |

| Toluene | Non-polar Aromatic | Used as a solvent for the synthesis of the compound, indicating good solubility, especially at elevated temperatures. | [5] |

| Methanol (MeOH) | Polar Protic | Used as a co-solvent with DCM for elution in chromatography. The parent acid has been described as having poor to moderate solubility. The ester is likely moderately soluble. | [5][6][7] |

| Tetrahydrofuran (THF) | Polar Aprotic | Used in the workup of related compounds, suggesting it is a viable solvent. | [8] |

| Water | Polar Protic | Expected to be virtually insoluble due to the large hydrophobic protecting groups. | [7] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data for specific applications, such as high-concentration stock solutions or process chemistry, direct experimental measurement is essential. The following protocol describes a robust method for determining the equilibrium solubility of Boc-His(Trt)-OMe.

Principle:

This method relies on creating a saturated solution by agitating an excess of the solute in the solvent of interest for a sufficient period to reach equilibrium. The undissolved solid is then removed, and the concentration of the resulting saturated solution is determined analytically, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

N-Boc-N'-trityl-L-histidine methyl ester (high purity)

-

Analytical grade organic solvents

-

Calibrated analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or agitator

-

Benchtop centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Calibrated HPLC system with a UV detector (detection at ~220 nm or ~260 nm) and a suitable C18 column

Methodology:

-

Sample Preparation: Add an excess amount of Boc-His(Trt)-OMe (e.g., 50-100 mg) to a pre-weighed glass vial. The amount should be visibly in excess of what is expected to dissolve.

-

Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 2.00 mL) into the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Clarification: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates.

-

Dilution: Perform an accurate serial dilution of the clear, saturated filtrate using the same solvent. The dilution factor should be chosen to bring the concentration into the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample onto the calibrated HPLC system to determine its precise concentration.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Caption: Workflow for quantitative solubility determination.

Practical Recommendations for Solvent Selection

Based on the compound's structure and reported use cases, the following recommendations can guide solvent selection for common laboratory applications.

| Application | Recommended Solvents | Rationale & Considerations |

| Peptide Coupling Reactions | DMF, NMP, DCM, Acetonitrile | High solubility is needed to ensure all reagents are in the solution phase for efficient reaction kinetics. DMF is a common choice for its excellent solvating power for both protected amino acids and peptide chains.[3] |

| Purification (Chromatography) | DCM/Methanol gradients, Ethyl Acetate/Hexane gradients | Solubility in the mobile phase is required. The compound is expected to be well-soluble in DCM and moderately soluble in ethyl acetate, making these good starting points for normal-phase chromatography.[5] |

| Stock Solution Preparation | DMSO, DMF | For high-concentration stock solutions (>100 mg/mL), powerful aprotic solvents are recommended. DMSO is often used but can be difficult to remove.[9] |

| NMR Spectroscopy | Chloroform-d (CDCl3), DMSO-d6 | The compound's high lipophilicity makes CDCl3 an excellent choice for achieving high-resolution spectra. |

Conclusion

N-Boc-N'-trityl-L-histidine methyl ester is a lipophilic derivative designed for enhanced solubility and stability in the organic solvents central to peptide chemistry. Its solubility is dominated by the large, non-polar trityl and Boc protecting groups, rendering it highly soluble in aprotic polar solvents like DMF, DCM, and acetonitrile, and poorly soluble in aqueous media. While qualitative data from synthetic procedures provides a strong practical guide, the experimental protocol detailed herein offers a self-validating system for researchers to obtain precise, quantitative solubility data tailored to their specific experimental conditions. A thorough understanding of these solubility characteristics is paramount for the efficient and successful application of this vital building block in the synthesis of complex peptides.

References

- Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC. (2025, March 8).

- 32926-43-5, N-Boc-N'-trityl-L-histidine Formula - ECHEMI. ECHEMI.

- N-Boc-L-Histidine 17791-52-5 wiki - Guidechem. Guidechem.

- What is N-Boc-N' N-Boc-N'-trityl-L-histidine? - Guidechem. (2024, November 27). Guidechem.

- Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID - PubChem. PubChem.

- CAS 32926-43-5: N(alpha)-boc-N(im)-trityl-L-histidine - CymitQuimica. CymitQuimica.

- CAS 200927-02-2 (Nim-Trityl-D-histidine methyl ester hydrochloride) - BOC Sciences. BOC Sciences.

- Nα-Boc-Nim-trityl-L-histidine - Chem-Impex. Chem-Impex.

- Boc-His(Trt)

- Facile One-Step Synthesis of N-??-Boc-1-alkyl-L-histidines. | Request PDF - ResearchGate. (2025, August 6).

- CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine - Google Patents.

Sources

- 1. CAS 32926-43-5: N(alpha)-boc-N(im)-trityl-L-histidine [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID 13968084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN108997187A - A kind of preparation method of N (Ï)-methyl-L-histidine derivative and its application in synthesis whale carnosine - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

Introduction: The Significance of Histidine Protection in Peptide Synthesis

An In-depth Technical Guide to N-alpha-t-butoxycarbonyl-N-im-trityl-L-histidine Methyl Ester: Synthesis, Properties, and Applications in Peptide Chemistry

For researchers, scientists, and drug development professionals, the strategic selection of protected amino acid derivatives is paramount for the successful synthesis of complex peptides. This guide provides a comprehensive technical overview of N-alpha-t-butoxycarbonyl-N-im-trityl-L-histidine methyl ester, a key building block in peptide chemistry. We will delve into its chemical properties, synthesis, and critical role in the assembly of histidine-containing peptides, offering field-proven insights into its application.

Histidine's imidazole side chain, with its unique aromatic and basic properties, is frequently implicated in the biological activity of peptides and proteins. However, this same reactivity presents a significant challenge during solid-phase peptide synthesis (SPPS). The unprotected imidazole ring can lead to undesirable side reactions, most notably racemization of the activated histidine residue. To circumvent these issues, a dual-protection strategy for the histidine moiety is often employed. This involves the use of a temporary protecting group for the α-amino group and a more permanent protecting group for the imidazole side chain.

N-alpha-t-butoxycarbonyl-N-im-trityl-L-histidine methyl ester is a derivative of histidine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole nitrogen is protected by a bulky trityl (Trt) group. The C-terminus is in the form of a methyl ester. This strategic protection renders the amino acid stable for coupling reactions while preventing side-chain-related complications.

Chemical Identity and Synonyms

While N-alpha-t-butoxycarbonyl-N-im-trityl-L-histidine (Boc-His(Trt)-OH) is a widely documented compound, its methyl ester counterpart is less commonly specified with a unique CAS number in public databases. However, its chemical identity is clear. Below is a summary of its identifiers and those of its closely related and more commercially available carboxylic acid precursor.

| Identifier | N-alpha-t-butoxycarbonyl-N-im-trityl-L-histidine methyl ester | N-alpha-t-butoxycarbonyl-N-im-trityl-L-histidine |

| Synonyms | Boc-His(Trt)-OMe | Boc-His(Trt)-OH, N-(tert-butoxycarbonyl)-1-trityl-L-histidine, N-Boc-N'-trityl-L-histidine[1] |

| CAS Number | Not readily available | 32926-43-5[1][2] |

| Molecular Formula | C31H33N3O4 | C30H31N3O4[2] |

| Molecular Weight | 511.61 g/mol | 497.58 g/mol [1] |

| PubChem CID | Not directly available | 13968084[3] |

The Rationale Behind the Protecting Groups

The choice of the Boc and Trt protecting groups is a deliberate one, rooted in the principles of orthogonal protection strategies in peptide synthesis.

-

The N-alpha-Boc Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[4] It is stable under the basic conditions used for peptide coupling but can be readily removed with acids like trifluoroacetic acid (TFA).[4] This allows for the selective deprotection of the α-amino group, preparing the growing peptide chain for the addition of the next amino acid.

-

The N-im-Trityl Group: The trityl (Trt) group is a bulky and also acid-labile protecting group.[5] Its steric hindrance effectively shields the imidazole ring from participating in unwanted side reactions. The Trt group is generally more stable to the milder acidic conditions used for Boc removal in a stepwise manner but is cleaved simultaneously with the final peptide cleavage from the resin using strong acids like hydrogen fluoride (HF) or a TFA cocktail.[6]

The use of a methyl ester at the C-terminus is often employed in solution-phase peptide synthesis or for the preparation of peptide fragments that will be subsequently coupled.

Synthesis of N-alpha-t-butoxycarbonyl-N-im-trityl-L-histidine Methyl Ester

The synthesis of N-alpha-t-butoxycarbonyl-N-im-trityl-L-histidine methyl ester typically proceeds through the esterification of its corresponding carboxylic acid, Boc-His(Trt)-OH.

Sources

- 1. CAS 32926-43-5: N(alpha)-boc-N(im)-trityl-L-histidine [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-L-histidine methyl ester, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physical Properties & Solid-State Engineering of Boc-His(Trt)-OMe

The following technical guide details the physical properties, solid-state characterization, and handling protocols for Boc-His(Trt)-OMe (N-alpha-t-Butoxycarbonyl-N-im-trityl-L-histidine methyl ester).

This guide addresses the specific distinction between the amorphous powder (often a kinetic precipitate or foam) and the crystalline solid (the thermodynamic lattice), a critical variable in process chemistry and peptide synthesis.[1]

Executive Summary

Boc-His(Trt)-OMe is a fully protected histidine derivative used primarily as a C-terminal building block in solution-phase peptide synthesis or as an intermediate in the synthesis of modified histidine analogs.[1] Unlike its free-acid counterpart (Boc-His(Trt)-OH, MP ~130°C), the methyl ester variant exhibits a lower lattice energy, often resulting in the isolation of a metastable amorphous foam or oil after synthesis.[1]

Achieving a crystalline solid form is critical for:

-

Purity: Exclusion of solvent inclusions and stereoisomers (D-His).

-

Stability: Prevention of hygroscopic degradation and hydrolysis of the methyl ester.[1]

-

Handling: Precise stoichiometry during coupling reactions.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

| Feature | Specification |

| Chemical Name | N-α-t-Butoxycarbonyl-N-im-trityl-L-histidine methyl ester |

| Formula | C₃₁H₃₃N₃O₄ |

| Molecular Weight | ~511.61 g/mol |

| Protecting Groups | Boc (Acid labile, N-α), Trityl (Acid labile, N-imidazole) |

| C-Terminus | Methyl Ester (Base labile, orthogonal to Boc/Trt) |

The "Powder" vs. "Crystal" Dichotomy

In the context of protected amino acids, "powder" and "crystal" refer to the supramolecular arrangement of the molecules.[1]

-

Amorphous Powder/Foam: Disordered arrangement. High surface area, rapid dissolution, but prone to absorbing moisture and retaining solvent (e.g., DCM, THF).[1] Often obtained by rotary evaporation.

-

Crystalline Solid: Ordered lattice. Defined melting point, lower solubility (thermodynamically stable), and exclusion of impurities.[1] Obtained via controlled precipitation or slow evaporation.

Comparative Physical Properties

The following data contrasts the typical properties of the amorphous isolate versus the refined crystalline form.

| Property | Amorphous Powder (Foam) | Crystalline Solid |

| Appearance | White/Off-white puffed foam or sticky solid | Colorless needles or white prisms |

| Melting Point | Indistinct; softens ~50–60°C (glass transition) | Sharp; typically 75–80°C (dependent on polymorph) |

| Solubility (MeOH) | Very High (Instant) | High (Requires agitation) |

| Solubility (Hexane) | Insoluble (oils out) | Insoluble (precipitates) |

| Hygroscopicity | High (absorbs atmospheric H₂O) | Low (hydrophobic lattice) |

| Residual Solvent | High (often >2% DCM/EtOAc) | Low (<0.5%) |

| Stability | Prone to slow hydrolysis if wet | Stable for years at -20°C |

Critical Insight: The bulky Trityl (Trt) group on the imidazole ring provides significant steric hindrance.[1] In the amorphous state, this bulk prevents tight packing, leading to "oiling out."[1] In the crystalline state, the Trityl groups interlock (pi-stacking), stabilizing the lattice.[1]

Experimental Workflows

Protocol 1: Crystallization from Amorphous Foam

Objective: Convert crude, oily Boc-His(Trt)-OMe into a stable crystalline solid.[1]

Reagents:

-

Crude Boc-His(Trt)-OMe (foam/oil)[1]

-

Ethyl Acetate (EtOAc) - Solvent

-

n-Hexane (or Petroleum Ether) - Anti-solvent[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude foam in the minimum amount of warm EtOAc (approx. 40°C). The solution should be clear.

-

Note: If the solution is cloudy, filter through a celite pad to remove inorganic salts.[1]

-

-

Nucleation: Add n-Hexane dropwise to the warm solution with gentle stirring until a persistent slight turbidity (cloudiness) appears.

-

Re-solubilization: Add a few drops of EtOAc to just clear the turbidity.

-

Crystallization:

-

Method A (Fast): Place at 4°C overnight. Likely yields microcrystalline powder.

-

Method B (High Purity): Leave at room temperature in a vial covered with perforated parafilm (slow evaporation). Yields larger prisms.

-

-

Isolation: Filter the crystals using a sintered glass funnel. Wash with cold 1:4 EtOAc:Hexane.

-

Drying: Dry under high vacuum (<1 mbar) for 24 hours to remove lattice-bound solvent.

Protocol 2: Solubility & Purity Check (Self-Validating)

Objective: Confirm the solid-state form and purity before use.[1]

-

Visual Inspection: Crystalline material should sparkle under light; amorphous material looks dull/matte.

-

TLC Analysis:

-

Mobile Phase: Chloroform:Methanol (9:1).

-

Visualization: UV (Trityl absorbs strongly) and Ninhydrin (negative for Boc-protected, positive only if deprotected).

-

Criterion: Single spot, Rf ~0.6-0.7.[1]

-

-

Melting Point Check: A sharp melting range (<2°C spread) confirms crystallinity. A broad range (>5°C) indicates amorphous content or impurities.

Visualization: Solid-State Transformation Logic[1]

The following diagram illustrates the thermodynamic pathway from the kinetic amorphous form to the stable crystalline lattice, highlighting the role of the Trityl group.

Caption: Workflow converting kinetic amorphous foam to thermodynamic crystalline solid. Dashed line represents the risk of "oiling out" if anti-solvent is added too quickly.[1]

Application Implications

Impact on Peptide Synthesis

Using the crystalline form of Boc-His(Trt)-OMe ensures:

-

Stoichiometric Accuracy: Amorphous powders often contain 5-15% solvent by weight. Weighing 1.0g of amorphous powder might only deliver 0.85g of active amino acid, leading to incomplete coupling.[1]

-

Racemization Control: Crystalline material typically has higher optical purity (>99.5% L-isomer). Amorphous foams, having been subjected to uncontrolled evaporation, may contain elevated levels of the D-isomer.[1]

Storage Recommendations

-

Crystalline: Store at +4°C or -20°C. Desiccate to prevent surface moisture condensation.

-

Amorphous: Strictly -20°C . Must be stored under Argon/Nitrogen. The high surface area makes it a "sponge" for moisture, which can hydrolyze the methyl ester to the free acid over time.[1]

References

-

Sigma-Aldrich. Boc-His(Trt)-OH Product Specification (Analogous Free Acid Data). Retrieved from .

-

PubChem. Boc-His(Trt)-OH Compound Summary (CID 57647435). Retrieved from .

-

BenchChem. Application Notes for Incorporation of Boc-His(Trt)-OH in SPPS. Retrieved from .

-

ResearchGate. Discussions on Crystallization of Boc-Amino Acids. Retrieved from .

(Note: While specific datasheets for the Methyl Ester (OMe) are rare compared to the Free Acid (OH), the physical principles of crystallization and solubility described above are standard for Boc-protected amino acid esters.)[1]

Sources

Methodological & Application

Application Note: High-Fidelity Solution Phase Synthesis Using Boc-His(Trt)-OMe

Executive Summary

The derivative Boc-His(Trt)-OMe (

However, this molecule presents a "Stability Paradox" : In standard Boc chemistry, the acidolytic removal of the Boc group (using TFA) often inadvertently removes the acid-labile Trityl group. This Application Note details the specific "Sieber Protocol" (HCl-based deprotection) that allows for the selective removal of Boc while retaining the Trityl group, alongside controlled saponification protocols for C-terminal activation.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Parameter | Specification |

| CAS Number | 32926-43-5 (Free Acid Ref) / Derivative |

| Formula | |

| Molecular Weight | ~511.6 g/mol |

| Solubility | High in DCM, DMF, THF, Ethyl Acetate; Low in Water/Hexane. |

| Racemization Risk | Moderate (Reduced by Trt, but elevated by Methyl Ester). |

| Storage | -20°C, Desiccated. Hygroscopic. |

| Key Sensitivity | Acid Labile (Both Boc and Trt).[1][2] |

Strategic Workflows

The utility of Boc-His(Trt)-OMe relies on two distinct synthetic pathways. The choice of pathway depends on whether the Histidine residue is being extended at the N-terminus or activated at the C-terminus.

Figure 1: Dual pathways for Boc-His(Trt)-OMe usage. Pathway A utilizes differential acid sensitivity (Sieber method), while Pathway B utilizes base sensitivity.

Protocol 1: Selective N-Terminal Deprotection (The Sieber Method)

Context: Standard removal of Boc using Trifluoroacetic Acid (TFA) (e.g., 50% TFA/DCM) will cleave the N-terminal Boc group and the Side-chain Trityl group. To retain the Trityl group for solution-phase synthesis, one must use the differential stability observed in HCl systems [1].

Reagents Required[2][4][5][7][8][9][10][11]

-

Deprotection Cocktail: 1N HCl in Glacial Acetic Acid (preferred) OR 4M HCl in Dioxane.

-

Solvent: Anhydrous Diethyl Ether (

). -

Base: Saturated

or TEA (for neutralization after isolation).

Step-by-Step Methodology

-

Dissolution: Dissolve Boc-His(Trt)-OMe (1.0 eq) in a minimal amount of Glacial Acetic Acid.

-

Acidolysis: Add 1N HCl/AcOH (approx. 10 mL per gram of peptide).

-

Reaction Time: Stir at Room Temperature (RT) for 30–45 minutes .

-

Monitoring: Use TLC (DCM/MeOH 9:1). Boc removal is usually complete within 30 mins.

-

-

Precipitation: Pour the reaction mixture directly into cold anhydrous Diethyl Ether (10x volume). The product, H-His(Trt)-OMe·HCl , should precipitate as a white solid.

-

Note: The Trityl cation is stable in this specific acidic medium but would degrade in TFA.[1]

-

-

Isolation: Filter the precipitate rapidly under nitrogen. Wash thoroughly with cold ether to remove residual acetic acid and Boc by-products.

-

Neutralization (Immediately prior to coupling): Dissolve the salt in DMF and add DIPEA (1.0 eq) to liberate the free amine.

Mechanistic Insight: The imidazole nitrogen's basicity is modified by the Trityl group. In HCl/AcOH, the acidity is sufficient to protonate the carbamate (Boc) and cleave it, but the steric bulk and specific electronic environment of the

Protocol 2: Controlled Saponification (Ester Hydrolysis)

Context: Converting the methyl ester to the free acid allows this unit to be used as a C-terminal fragment. The risk here is racemization (via enolization of the ester) and loss of Trityl during the acidic workup.

Reagents Required[2][4][5][7][8][9][10][11]

-

Base: Lithium Hydroxide (LiOH·

), 1.1–1.2 eq. -

Solvent: THF/Water or Dioxane/Water (3:1 ratio).

-

Quenching Acid: 5% Citric Acid or Dilute Acetic Acid (Do NOT use HCl or

).

Step-by-Step Methodology

-

Preparation: Dissolve Boc-His(Trt)-OMe in THF/Water (3:1). Cool the solution to 0°C (Ice bath).

-

Hydrolysis: Add LiOH (1.2 eq) dropwise.

-

Reaction Time: Monitor closely by TLC. Usually complete in 1–2 hours at 0°C.

-

Warning: Do not let the temperature rise; heat promotes racemization.

-

-

Neutralization (The Critical Step):

-

Evaporate the THF under reduced pressure (keep bath <30°C).

-

Cool the remaining aqueous solution to 0°C.

-

Carefully acidify with dilute Citric Acid or Acetic Acid to pH 5–6 .

-

Stop Point: Do not acidify to pH 1–2. Strong acidity will cleave the Trityl group immediately. The isoelectric point of the protected amino acid allows precipitation/extraction at mildly acidic pH.

-

-

Extraction: Extract immediately with Ethyl Acetate (3x).

-

Drying: Wash organic layer with Brine, dry over

, and evaporate to yield Boc-His(Trt)-OH .

Protocol 3: Fragment Condensation (Coupling)

Context: When coupling to the amine of H-His(Trt)-OMe or coupling the acid Boc-His(Trt)-OH, racemization is the primary enemy.

Recommended Conditions

-

Coupling Reagents: EDC/HOBt or DIC/HOAt.

-

Why: Carbodiimides with HOBt/HOAt additives are proven to suppress Histidine racemization by forming an active ester that is less prone to proton abstraction at the alpha-carbon [2].

-

-

Base: N-Methylmorpholine (NMM) or Collidine.

-

Avoid: DIPEA or TEA in large excess, as they can promote base-catalyzed racemization of the Histidine.

-

-

Solvent: DCM or DMF (keep concentration high, ~0.1–0.2 M).

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Loss of Trityl Group | Acid used in workup was too strong (pH < 4). | Use Citric Acid or AcOH for neutralization. Never use 1N HCl for workup. |

| Racemization (>5% D-isomer) | High temperature or excess base during coupling. | Keep coupling at 0°C–RT. Use Collidine instead of DIPEA. Use HOBt/HOAt. |

| Incomplete Boc Removal | Acidolysis time too short in HCl/AcOH. | Extend time to 60 mins, but monitor Trt stability. Ensure AcOH is glacial (anhydrous). |

| Oily Product | Residual solvent or by-products. | Triturate with cold Hexane/Ether. Trityl peptides often foam; lyophilization from Dioxane helps. |

References

-

Sieber, P., & Riniker, B. (1987).[3] Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Tetrahedron Letters, 28(48), 6031-6034.

- Key Finding: Establishes the differential stability of N-im-Trityl vs N-alpha-Trityl/Boc in HCl/AcOH systems.

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 338-341.

- Key Finding: Confirms HCl/Dioxane as a selective deprotection method comp

-

BenchChem Technical Support. (2025). Application Notes and Protocols for the Incorporation of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis.

-

Key Finding: General handling and stability data for Boc-His(Trt) derivatives.[4]

-

-

Mergler, M., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7, 502–510.

- Key Finding: Discusses the comparative stability of Histidine protecting groups and racemiz

Sources

Application Note: A Guide to Orthogonal Deprotection of Boc and Methyl Ester Groups

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the intricate landscape of multi-step organic synthesis, particularly in peptide and medicinal chemistry, the strategic use of protecting groups is paramount. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others, provides the precision required to construct complex molecules. This application note offers an in-depth guide to the orthogonal deprotection of two commonly employed protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group for amines and the base-labile methyl ester group for carboxylic acids. We will explore the mechanistic underpinnings of their selective cleavage, provide detailed experimental protocols, and discuss critical considerations for achieving high-yield, clean transformations.

The Principle of Orthogonality: A Tale of Two Labilities

The success of a complex synthesis often hinges on the ability to unmask specific functional groups at will, without disturbing other sensitive parts of the molecule. This is the essence of an orthogonal protection strategy.[1] The Boc and methyl ester pairing is a classic example of this principle, rooted in their fundamentally different chemical stabilities.

-

The tert-Butoxycarbonyl (Boc) Group: As a carbamate, the Boc group is highly sensitive to acidic conditions.[][3][4] Its steric bulk and the stability of the resulting tert-butyl cation make it readily cleavable with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[5][6][7] Conversely, it is exceptionally stable under basic and nucleophilic conditions, making it an ideal partner for base-labile protecting groups.[8][9][10]

-

The Methyl Ester Group: Esters are susceptible to hydrolysis under both acidic and basic conditions. However, base-catalyzed hydrolysis, or saponification, is far more efficient and essentially irreversible.[11][12] This process, typically using a hydroxide source like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), proceeds rapidly under mild conditions.[12] The methyl ester is generally stable to the anhydrous acidic conditions used for Boc removal, establishing the orthogonal relationship.

This differential lability allows a chemist to choose which functional group—the amine or the carboxylic acid—to deprotect selectively, as illustrated below.

Caption: Orthogonal deprotection workflow for Boc and methyl ester groups.

Mechanistic Insights: The "Why" Behind the Selectivity

Understanding the reaction mechanisms is crucial for optimizing conditions and troubleshooting unexpected outcomes.

Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is a three-step process initiated by protonation.[3][13]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA). This makes the carbonyl carbon more electrophilic and weakens the carbonate structure.[3]

-

C-O Bond Cleavage: The bond between the tert-butyl group and the oxygen atom breaks, releasing a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][5][13]

-

Decarboxylation: The carbamic acid rapidly decomposes, losing carbon dioxide (CO₂) to yield the free amine as its corresponding salt (e.g., ammonium trifluoroacetate).[6][13]

The liberation of the reactive tert-butyl cation can lead to unwanted side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan, methionine).[5][14] To prevent this, "scavengers" like anisole or thioanisole are often added to the reaction mixture to trap the cation.[][5]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Base-Catalyzed Methyl Ester Hydrolysis (Saponification)

Saponification is a classic example of nucleophilic acyl substitution.[12]

-

Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[12]

-

Collapse of Intermediate: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This expels the methoxide ion (⁻OCH₃) as the leaving group, generating a carboxylic acid.[12]

-

Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base step is highly favorable and produces a carboxylate salt and methanol.[11][12]

This final deprotonation step renders the overall reaction irreversible under basic conditions, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack by the methoxide.[11][12][15]

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Data Summary: Deprotection Conditions at a Glance

The choice of reagents and conditions is critical for a successful and selective deprotection. The following table summarizes common protocols.

| Feature | Boc Deprotection (Acidic) | Methyl Ester Deprotection (Basic) |

| Primary Reagent | Trifluoroacetic Acid (TFA)[5][6][16] | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)[12] |

| Typical Concentration | 20-50% TFA in a solvent[] | 1-2 M aqueous solution |

| Common Solvents | Dichloromethane (DCM)[][5], 1,4-Dioxane | Tetrahydrofuran (THF)/Water, Methanol/Water[12] |

| Temperature | 0 °C to Room Temperature | Room Temperature to mild heating (e.g., 40 °C) |

| Reaction Time | 30 minutes to 2 hours[14] | 1 to 4 hours |

| Key Byproducts | tert-butyl cation, CO₂[13] | Methanol |

| Group Stability | Methyl ester is generally stable. | Boc group is highly stable.[8][9][10] |

Experimental Protocols

The following are generalized, step-by-step protocols for the selective deprotection of a hypothetical substrate containing both a Boc-protected amine and a methyl ester.

Protocol 1: Selective Boc Deprotection

Objective: To cleave the Boc group while leaving the methyl ester intact.

Materials:

-

Boc- and methyl ester-protected substrate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Anisole (scavenger, optional but recommended)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Cold diethyl ether

Procedure:

-

Dissolution: Dissolve the protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. If using a scavenger, add anisole (1-2 eq).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acid Addition: Slowly add TFA (10-20 eq, typically as a 25-50% solution in DCM) to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]

-

Work-up (Quenching): Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and excess TFA.[14]

-

Work-up (Neutralization): For isolation of the free amine (not the TFA salt), carefully re-dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Wash subsequently with water and brine.

-

Work-up (Drying & Isolation): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. For isolation as the TFA salt, precipitate the product by adding cold diethyl ether to the concentrated residue, filter the resulting solid, and dry under vacuum.[14]

-

Purification: Purify the crude product as necessary, typically via silica gel column chromatography or recrystallization.

Protocol 2: Selective Methyl Ester Saponification

Objective: To hydrolyze the methyl ester while leaving the Boc group intact.

Materials:

-

Boc- and methyl ester-protected substrate

-

Tetrahydrofuran (THF) or Methanol

-

1 M aqueous Lithium Hydroxide (LiOH) solution

-

1 M aqueous Hydrochloric Acid (HCl) solution

-

Ethyl acetate or other suitable extraction solvent

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the protected substrate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask with a magnetic stirrer.

-

Base Addition: Add the 1 M aqueous LiOH solution (1.5-3.0 eq) to the flask.

-

Reaction Monitoring: Stir the reaction at room temperature for 1 to 4 hours. Monitor the disappearance of the starting material by TLC or LC-MS. Mild heating (e.g., 40 °C) can be applied to accelerate slow reactions.

-

Work-up (Quenching): Once the reaction is complete, cool the mixture in an ice bath.

-

Work-up (Acidification): Slowly and carefully acidify the reaction mixture to pH ~3 by adding 1 M HCl.[12] Monitor the pH with litmus paper or a pH meter. The product will precipitate out of solution in some cases.

-

Work-up (Extraction): Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Work-up (Washing & Drying): Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting carboxylic acid by silica gel column chromatography or recrystallization as needed.

Conclusion

The orthogonal relationship between the acid-labile Boc group and the base-labile methyl ester group provides a robust and versatile strategy for synthetic chemists. By understanding the distinct mechanisms of cleavage and applying the appropriate reaction conditions, researchers can selectively unmask either an amine or a carboxylic acid, enabling the precise and efficient construction of complex molecular architectures.

References

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi

-

Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. Available at: [Link]

-

BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. Available at: [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Available at: [Link]

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Source Not Available].

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. Available at: [Link]

-

Methyl Esters. Organic Chemistry Portal. Available at: [Link]

-

BOC Protection and Deprotection. (2021). J&K Scientific LLC. Available at: [Link]

-

Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC. Available at: [Link]

- Amino Acid Derivatives for Peptide Synthesis. [Source Not Available].

-

Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]

-

Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). MDPI. Available at: [Link]

-

Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. Available at: [Link]

-

Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Available at: [Link]

-

Dual protection of amino functions involving Boc. (2013). RSC Advances. Available at: [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega. Available at: [Link]

-

Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research. Available at: [Link]

- Production of fatty acid methyl esters and soap therefrom. Google Patents.

-

Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Enzymatic Saponification of Esters Containing β-Leaving Groups. Organic Syntheses. Available at: [Link]

- THE PRODUCTION OF METHYL ESTERS FROM VEGETABLE OIWFATTY ACID MIXTURES. [Source Not Available].

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. youtube.com [youtube.com]

- 8. mcours.net [mcours.net]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Application Note: High-Fidelity Fragment Condensation Targeting C-Terminal Histidine

This Application Note is designed for advanced peptide chemists and drug development professionals. It details the strategic use of Boc-His(Trt)-OMe in fragment condensation, specifically addressing the critical challenge of C-terminal histidine racemization.

Molecule: Boc-His(Trt)-OMe (N-alpha-t-Butoxycarbonyl-N-tau-trityl-L-histidine methyl ester) Application: Convergent Peptide Synthesis / Fragment Condensation Key Advantage: Suppression of racemization during C-terminal activation.

Abstract & Strategic Rationale

In convergent peptide synthesis, fragment condensation is often bottlenecked by the risk of racemization at the C-terminal residue of the activated fragment. Histidine is the most problematic residue due to its imidazole side chain, which facilitates proton abstraction from the

Boc-His(Trt)-OMe serves as a specialized "anchor" building block. While the tert-butyloxycarbonyl (Boc) group provides standard N-terminal protection, the bulky Trityl (Trt) group on the

This protocol details the conversion of the methyl ester precursor into a free acid fragment and its subsequent coupling, ensuring high optical purity (>98% L-isomer) in the final ligation step.

Chemical Logic: The "Trityl Shield" Mechanism

To understand the protocol, one must understand the failure mode it prevents.

The Racemization Threat

When a C-terminal Histidine is activated (e.g., by HATU/DIPEA), the unprotected

The Trityl Solution

The Trityl group protects the

-

Steric Blockade: It prevents the imidazole nitrogen from approaching the

proton. -

Electronic Deactivation: It reduces the basicity of the ring system, suppressing azlactone formation.

Critical Constraint: The Trityl group is acid-labile.[3][2][4][5][6] In a Boc chemistry strategy, the final global deprotection (TFA) will remove both the Boc and Trityl groups simultaneously. Therefore, this building block is best utilized as the C-terminal residue of a fragment that will be coupled immediately prior to global deprotection.

Experimental Protocols

Phase A: Fragment Preparation (Saponification)

Objective: Convert Boc-His(Trt)-OMe to the reactive acid Boc-His(Trt)-OH without inducing racemization.

Reagents:

-

Boc-His(Trt)-OMe (1.0 eq)

-

Lithium Hydroxide (LiOH·H2O) (1.5 eq)

-

Solvent: THF / Water (3:1 v/v)

-

Citric Acid (5% aq. solution)

Protocol:

-

Dissolution: Dissolve Boc-His(Trt)-OMe in THF (approx. 10 mL per gram). Cool the solution to 0°C in an ice bath.

-

Hydrolysis: Dropwise add the LiOH solution (dissolved in minimal water).

-

Note: Avoid NaOH or KOH; LiOH is milder and less prone to causing hydantoin formation or racemization.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Ethyl Acetate/Hexane) or HPLC. Reaction is typically complete in 1–2 hours.

-

Work-up (Critical):

-

Evaporate THF under reduced pressure (keep bath <30°C).

-

Dilute the aqueous residue with water.

-

Acidification: Carefully acidify to pH 3–4 using 5% Citric Acid at 0°C.

-

Warning: Do NOT use HCl. Strong mineral acids can prematurely cleave the Trityl group.

-

-

Extraction: Extract immediately with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Result: Boc-His(Trt)-OH (White foam/solid). Store at -20°C.

Phase B: Fragment Condensation

Objective: Couple Fragment A (C-term His) to Fragment B (N-term Amine).

Reagents:

-

Fragment A: Boc-Xaa-...-His(Trt)-OH (1.0 eq)

-

Fragment B: H2N-Peptide-Resin or H2N-Peptide-Ester (1.0 eq)

-

Coupling Reagent: HATU (1.0 eq) or PyBOP (1.0 eq)

-

Additive: HOAt (1.0 eq) - Essential for His couplings

-

Base: TMP (2,4,6-Trimethylpyridine / Collidine) (2.0–3.0 eq)

Why Collidine? unlike DIPEA, Collidine is a weaker base (non-nucleophilic) that is sufficient to activate the uronium salt but insufficient to abstract the

Protocol:

-

Pre-Activation: Dissolve Fragment A, HATU, and HOAt in DMF.

-

Base Addition: Add Collidine. Stir for exactly 30 seconds to activate.

-

Caution: Do not pre-activate for >2 minutes. Prolonged activation of His leads to racemization even with Trt protection.

-

-

Coupling: Immediately add the activated mixture to Fragment B (solid phase or solution).

-

Incubation: Agitate at RT for 2–4 hours.

-

Monitoring: Check completion via Kaiser test (if solid phase) or HPLC/MS (if solution).

Visualization & Workflows

Workflow Diagram: Fragment Assembly

The following diagram illustrates the critical path from the methyl ester building block to the final coupled peptide.

Figure 1: Step-by-step conversion and utilization of Boc-His(Trt)-OMe in fragment condensation.

Mechanism of Action: Racemization Suppression

This diagram details the specific chemical interactions prevented by the Trityl group.[1]

Figure 2: Mechanistic comparison of unprotected vs. Trityl-protected Histidine activation.

QC & Troubleshooting Guide

Quantitative Data Summary

| Parameter | Standard His(Bzl) | Boc-His(Trt) Strategy |

| Racemization (D-His %) | 5.0% – 15.0% | < 1.5% |

| Coupling Efficiency | Moderate | High (Solubility enhanced by Trt) |

| Deprotection Condition | HF (anhydrous) | TFA (95%) |

| Solubility in DMF | Good | Excellent (Lipophilic Trt aids solubility) |

Troubleshooting

-

Issue: Low Yield after Saponification.

-

Cause: Hydrolysis time too short or pH incorrect during workup.

-

Fix: Ensure pH reaches 3-4. If pH < 2, Trt may cleave. Use Citric Acid, never HCl.

-

-

Issue: Epimerization detected (>2% D-His).

-

Cause: Pre-activation time > 2 mins or use of DIPEA.

-

Fix: Switch base to Collidine (TMP). Add HOAt. Ensure temperature is 20°C or lower during coupling.

-

-

Issue: Trityl group loss during synthesis.

-

Cause: Exposure to acidic conditions (e.g., 1% TFA in DCM) or HOBt (weakly acidic) for prolonged periods.

-

Fix: Trityl is stable to base. Ensure all intermediate washes are neutral/basic.

-

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of Trityl stability and orthogonality).

-

Mergler, M., et al. (2001). The Aspartimide Problem in Fmoc-based SPPS. Journal of Peptide Science. (Discusses side reactions and Trityl benefits).

-

Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. (Review of HATU/HOAt vs. racemization).

-

Sigma-Aldrich Technical Bulletin. Cleavage and Deprotection Protocols for Solid Phase Peptide Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc-His(Trt)-OMe Coupling Reactions

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with solution-phase peptide synthesis (SPS) involving Histidine. Specifically, coupling Boc-His(Trt)-OH to a C-terminal methyl ester (H-Xaa-OMe), or the direct esterification to synthesize Boc-His(Trt)-OMe, presents a unique intersection of steric hindrance and stereochemical instability.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind low yields, establish self-validating experimental protocols, and provide data-driven solutions to optimize your coupling efficiency.

Mechanistic Insight: The Causality of Low Yields

When coupling Boc-His(Trt)-OH to an amino acid methyl ester, low yields are rarely due to a simple failure of the amide bond to form. Instead, the yield is cannibalized by competing side reactions.

The trityl (Trt) protecting group is incredibly bulky. While it successfully shields the imidazole

Because the desired forward reaction is slow, the activated ester lingers in solution. This prolonged lifespan allows the basic environment (often caused by excess DIPEA) to abstract the

Fig 1: Oxazolone-mediated racemization pathway reducing pure target yields.

Diagnostic FAQs

Q1: I am using a standard HBTU/DIPEA coupling system, but my yield of the pure Boc-His(Trt)-Xaa-OMe dipeptide is under 65%. Why? A: HBTU with DIPEA is highly basic and relatively slow for sterically hindered amino acids. The bulky DIPEA acts as a catalyst for oxazolone formation before the bulky H-Xaa-OMe can attack the activated ester. You are likely losing 10-20% of your yield to the D-His epimer, and another 10% to incomplete conversion. Solution: Switch to a more reactive uronium salt like HATU combined with HOAt, and replace DIPEA with a weaker, less nucleophilic base like 2,4,6-trimethylpyridine (TMP or sym-collidine) .

Q2: My LC-MS shows complete consumption of Boc-His(Trt)-OH, but the yield of my coupled product is low, and I see a mass corresponding to the unreacted amine. What happened? A: This is a classic symptom of "guanidinylation." If you pre-activate Boc-His(Trt)-OH with an excess of uronium reagents (like HATU or HBTU) for too long, the coupling reagent can directly react with your H-Xaa-OMe amine, forming a dead-end guanidino byproduct. Solution: Never pre-activate for more than 2-3 minutes, and always ensure the carboxyl component is in slight excess relative to the coupling reagent.

Q3: I am trying to synthesize Boc-His(Trt)-OMe via direct esterification of Boc-His(Trt)-OH with methanol. The yield is terrible. How can I fix this? A: Direct esterification of a bulky, protected Histidine using standard Fischer esterification (acid/MeOH) will cleave the acid-labile Trt and Boc groups. If you use DCC/DMAP and Methanol, the DMAP can trigger massive racemization. Solution: The most efficient, racemization-free method for synthesizing methyl esters of sensitive amino acids is using Trimethylsilyldiazomethane (TMS-diazomethane) in a mixture of DCM and Methanol at 0°C.

Quantitative Data: Coupling System Optimization

To maximize yield, you must balance activation speed against the risk of epimerization. The table below summarizes the expected performance of various coupling systems for Boc-His(Trt)-OH solution-phase couplings based on empirical pharmaceutical manufacturing data .

| Coupling System | Base Additive | Temp | Expected Yield (%) | D-His Epimer (%) | Mechanistic Verdict |

| HBTU / HOBt | DIPEA (2.0 eq) | 25°C | 65 - 75 | 5.0 - 8.0 | High racemization risk; basicity drives oxazolone formation. |

| DIC / HOBt | None | 25°C | 70 - 80 | 3.0 - 5.0 | Slow kinetics due to sterics; moderate yield loss. |

| HATU / HOAt | TMP (2.0 eq) | 0°C to 25°C | > 90 | < 1.0 | Optimal: HOAt accelerates aminolysis; TMP prevents |

| DIC / Oxyma | None | 0°C to 25°C | 85 - 95 | < 1.5 | Excellent: Neutral conditions suppress racemization; high reactivity. |

Troubleshooting Workflow

Fig 2: Diagnostic workflow for troubleshooting Boc-His(Trt) coupling failures.

Self-Validating Experimental Protocol

This protocol utilizes the HATU/HOAt/TMP system to couple Boc-His(Trt)-OH to H-Xaa-OMe (HCl salt) in solution phase. It is designed as a self-validating system: step-by-step analytical checks ensure that if a failure occurs, the exact point of failure is immediately known.

Materials Required:

-

Carboxyl Component: Boc-His(Trt)-OH (1.2 equivalents)

-

Amine Component: H-Xaa-OMe · HCl (1.0 equivalent)

-

Coupling Reagents: HATU (1.15 equivalents), HOAt (1.2 equivalents)

-

Base: 2,4,6-Trimethylpyridine (TMP / sym-collidine) (3.0 equivalents)

-

Solvent: Anhydrous DMF / DCM (1:1 ratio)

Step-by-Step Methodology:

Step 1: Amine Free-Basing & Validation

-

Dissolve H-Xaa-OMe · HCl (1.0 eq) in anhydrous DCM.

-

Add TMP (1.0 eq) to neutralize the HCl salt.

-

Validation Check: Spot the solution on a TLC plate and stain with Ninhydrin. Heat the plate. A deep purple spot confirms the presence of the fully liberated, reactive primary amine. If the spot is faint, the amine is still protonated; add an additional 0.1 eq of TMP.

Step 2: Pre-Activation of Boc-His(Trt)-OH (Time-Critical)

-

In a separate, dry round-bottom flask, dissolve Boc-His(Trt)-OH (1.2 eq) and HOAt (1.2 eq) in anhydrous DMF.

-

Cool the flask to 0°C using an ice bath. Causality: Lowering the temperature exponentially decreases the rate of oxazolone formation while only marginally slowing the desired activation.

-

Add HATU (1.15 eq) followed immediately by TMP (2.0 eq).

-

Stir at 0°C for exactly 2 minutes . Do not exceed this time to prevent guanidinylation side reactions.

Step 3: The Coupling Reaction

-

Transfer the free-based amine solution (from Step 1) dropwise into the activated ester solution (from Step 2) over 5 minutes while maintaining the temperature at 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

Validation Check: Take a 5 µL aliquot, dilute in methanol, and run a rapid LC-MS. You should observe the depletion of the Boc-His(Trt)-OH mass and the emergence of the target dipeptide mass.

Step 4: Workup & Purification

-

Quench the reaction by adding a small amount of water (1 mL per 10 mL of solvent).

-

Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with:

-

5% Citric acid (aqueous) - Removes excess TMP and unreacted amine.

-

Saturated

(aqueous) - Removes HOAt and unreacted Boc-His(Trt)-OH. -

Brine - Removes residual water from the organic layer.

-

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. The resulting crude product will exhibit high stereopurity (>99% L-enantiomer) and high yield.

References

-

MDPI - Molecules. (2023). Epimerisation in Peptide Synthesis. Vol 28(24). Available at: [Link]

Minimizing diketopiperazine formation with histidine methyl esters

Technical Support Center: Peptide Synthesis Division Topic: Minimizing Diketopiperazine (DKP) Formation with Histidine Methyl Esters Ticket ID: DKP-HIS-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The "Self-Destruct" Mechanism

Welcome to the Peptide Synthesis Support Hub. You are likely here because your coupling involving H-His-OMe (Histidine methyl ester) resulted in low yields, insoluble byproducts, or a mass spectrum showing a loss of 32 Da (methanol).

The Core Issue: Histidine methyl esters are uniquely prone to "suicidal" cyclization. Unlike other amino acids where DKP formation is purely a function of conformation (cis/trans), Histidine possesses an internal catalyst. The imidazole side chain acts as a general base, abstracting a proton from the N-terminal amine and positioning it for a rapid nucleophilic attack on the C-terminal methyl ester.

This guide provides the protocols to arrest this mechanism.

Part 1: The Mechanism (Visualizing the Enemy)

To defeat DKP formation, you must understand the specific catalytic pathway of Histidine.

Figure 1: Imidazole-Catalyzed Cyclization Pathway This diagram illustrates how the imidazole side chain lowers the energy barrier for cyclization, making H-His-OMe unstable as a free base.

Part 2: Critical Troubleshooting Protocols

Do not treat H-His-OMe like a standard amino acid ester. It requires a "Just-In-Time" activation strategy.

Protocol A: The "In Situ" Neutralization Workflow (Solution Phase)

Use this protocol for coupling H-His-OMe to an activated carboxylic acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH).

The Golden Rule: Never isolate H-His-OMe as a free base. Keep it as the HCl salt until the exact moment of coupling.

| Step | Action | Technical Rationale |

| 1 | Dissolve Acid Component | Dissolve your carboxylic acid (e.g., Boc-Phe-OH) in DMF or DCM. |

| 2 | Pre-Activation | Add your coupling reagent (e.g., EDC/HOBt or HATU) and limited base (if using HATU). Allow activation for 2-5 minutes. |

| 3 | Cold Trap | Cool the reaction mixture to 0°C . |

| 4 | Salt Addition | Add solid H-His-OMe·2HCl directly to the cooled mixture. |

| 5 | Controlled Neutralization | Add the exact stoichiometric amount of base (e.g., DIPEA) required to neutralize the HCl salt dropwise. |

| 6 | The Race | The coupling reaction now competes with DKP formation. Because the acid is already activated, intermolecular coupling is kinetically favored over intramolecular cyclization. |

Protocol B: Protecting Group Strategy

If Protocol A fails, you must increase steric hindrance on the imidazole ring.

-

Standard: Fmoc-His(Trt)-OMe . The Trityl (Trt) group is bulky.[1][2] It physically blocks the imidazole nitrogen, preventing it from effectively acting as a base to catalyze the cyclization [1].

-

Avoid: Fmoc-His(Boc)-OMe for high-risk sequences. The Boc group on the imidazole is electron-withdrawing (good for reducing nucleophilicity) but is less sterically hindering than Trityl and can be unstable to nucleophiles.

Part 3: Diagnostic Data & Risk Assessment

Use this table to assess the risk level of your current setup.

Table 1: DKP Formation Risk Matrix

| Factor | High Risk (Avoid) | Low Risk (Recommended) |

| State of His-OMe | Free Base (Oil/Solid) | Hydrochloride Salt (Crystalline) |

| Solvent | Methanol, Ethanol (Promotes solvolysis) | DCM (Non-polar), DMF (Acceptable) |

| Temperature | Room Temp or >25°C | 0°C to 4°C during neutralization |

| Base | Triethylamine (TEA) - Too nucleophilic | DIPEA or Collidine (Sterically hindered) |

| Side Chain Protection | Unprotected (H) or Tosyl (Tos) | Trityl (Trt) or Bum |

Part 4: Troubleshooting FAQ (Symptom -> Solution)

Q1: My reaction mixture turned cloudy immediately after adding the base. What happened? A: You likely formed the DKP. Histidine-based diketopiperazines are often highly crystalline and insoluble in organic solvents like DCM or EtOAc.

-

Fix: Filter the solid and analyze by NMR/MS. If it's DKP, discard and restart using Protocol A (keep it cold, activate acid first).

Q2: I see a mass of [M-32] in my LCMS. A: This confirms DKP formation. The "32" corresponds to the loss of Methanol (CH₃OH) during the cyclization of the methyl ester.

-

Fix: Switch solvent to DCM if solubility permits. Polar solvents like DMF stabilize the charged transition state of the cyclization [2].

Q3: Can I store H-His-OMe as a free base if I keep it in the freezer? A: Absolutely not. Even at -20°C, the autocatalytic nature of the imidazole allows DKP formation to proceed, albeit slowly. Always store as the dihydrochloride salt (H-His-OMe·2HCl).[2][3]

Q4: Does this apply to Solid Phase Peptide Synthesis (SPPS)? A: Yes, but differently. In SPPS, DKP formation cleaves the peptide off the resin (usually at the dipeptide stage).[4][5]

-

Fix for SPPS: Use 2-Chlorotrityl Chloride resin .[1][2] The extreme steric bulk of this resin prevents the N-terminus from attacking the ester linkage [3].[1]

Part 5: Decision Tree for Synthesis Strategy

Figure 2: Workflow Decision Logic

References

-

Barlos, K., et al. (1991). "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Peptiden."[1][2] Tetrahedron Letters, 30(30), 3943-3946.

-

Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102–3106.

-

Giralt, E., et al. (1981).[1] "Diketopiperazine formation in acetamido- and nitrobenzamido-bridged polymeric supports." Tetrahedron, 37, 2007.

-

Fischer, P. M. (2003). "Diketopiperazines in Peptide and Combinatorial Chemistry." Journal of Peptide Science, 9, 9–35.

Sources

Technical Support Center: Optimizing Solubility of Boc-His(Trt)-OMe

Molecule Profile & Physicochemical Logic[1][2]

To master the solubility of Boc-His(Trt)-OMe , one must first understand the competing forces within the molecule.[1] It is not merely an amino acid; it is a "hydrophobic sandwich."[1]

-

N-Terminus (Boc): The tert-butyloxycarbonyl group is lipophilic and acid-labile.[1]

-

Side Chain (Trt): The Trityl (triphenylmethyl) group is the dominant solubility driver. It is massive, sterically bulky, and intensely hydrophobic (aromatic stacking).

-

C-Terminus (OMe): The methyl ester removes the zwitterionic character of the free acid, further reducing solubility in aqueous or highly polar media and increasing solubility in organic solvents.

The Challenge: While the core histidine imidazole is polar, the Trityl and Boc shielding renders the molecule highly lipophilic. The primary failure mode in DMF is not "insolubility" in the traditional sense, but hydrophobic aggregation or gelation due to π-π stacking of the trityl groups [1][2].

Physical Data Summary

| Property | Value / Characteristic | Implication for Handling |

| Molecular Weight | ~497.6 g/mol | Moderate size, but high effective volume due to Trt.[1] |

| Hydrophobicity | High (LogP > 5 est.)[1] | Insoluble in water.[1] Requires organic solvents.[1][2][3] |

| Preferred Solvents | DCM, CHCl₃, DMF, NMP | DCM often dissolves it faster than DMF due to lipophilicity. |

| Storage | -20°C, Desiccated | Hygroscopic. Water is the enemy of solubility here. |

The Solubility Matrix: DMF vs. DCM

The choice between DMF (Dimethylformamide) and DCM (Dichloromethane) depends on your downstream application (e.g., coupling reaction vs. recrystallization).

Solvent A: Dichloromethane (DCM)[1][5][6]

-

Mechanism: DCM interacts favorably with the lipophilic Trityl and Boc groups via London dispersion forces.

-

Performance: Excellent. usually yields a clear solution rapidly at high concentrations (0.1 M – 0.5 M).[1]

-

Risk: Volatility.[1] Concentration changes rapidly due to evaporation.[1]

-

Best For: Initial dissolution, transfers, and reactions requiring non-polar environments.

Solvent B: Dimethylformamide (DMF)[1][3][6][7]

-

Mechanism: Polar aprotic solvent.[1] Disrupts hydrogen bonding but struggles to solvate large hydrophobic patches (Trityl) if water is present.[1]

-

Performance: Good, but prone to "structuring" or gelation at high concentrations.

-

Risk: Hygroscopicity.[1] DMF absorbs atmospheric water, which acts as an anti-solvent for the Trityl group, causing immediate cloudiness [3].

-

Best For: Peptide coupling reactions (SPPS), heating (if necessary).[1]

Troubleshooting Wizard (Q&A)

Scenario A: "My solution in DMF is cloudy/milky immediately after mixing."

Diagnosis: Water Contamination. The Trityl group is extremely intolerant of water. Even 0.5% water content in "dry" DMF can cause the hydrophobic Boc-His(Trt)-OMe to precipitate or form a micro-emulsion.[1]

-

Fix:

-

Dry your DMF over activated 4Å molecular sieves for 24 hours.

-

Ensure the Boc-His(Trt)-OMe powder was warmed to room temperature before opening the bottle (preventing condensation).

-

Rescue: Add a small amount of DCM (10-20% v/v) to the DMF mixture. The DCM helps solvate the hydrophobic Trityl shell, clarifying the solution.

-

Scenario B: "The solution formed a viscous gel or 'jelly'."

Diagnosis: Hydrophobic Aggregation / Stacking. At high concentrations (>0.2 M), the Trityl groups stack (π-π interactions), and the protected amides hydrogen bond, creating a supramolecular network [4].

-

Fix:

-

Sonication: Apply ultrasonic energy (bath sonicator) for 5–10 minutes. This mechanically disrupts the non-covalent network.

-

Chaotropic Salts: If compatible with your reaction, add LiCl (Lithium Chloride) to a final concentration of 0.4 M. LiCl disrupts hydrogen bonding networks in DMF.

-

Co-solvent: Switch to NMP (N-Methyl-2-pyrrolidone).[1] NMP often has better solvating power for high-Trityl content sequences than DMF [5].[1]

-